molecular formula C6H10N4 B3033892 (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine CAS No. 1251257-52-9

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

Cat. No. B3033892
CAS RN: 1251257-52-9
M. Wt: 138.17
InChI Key: FDZAZLVLKYQZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine, or (4-CPMT) for short, is a heterocyclic compound that is used in many scientific research applications. It is a versatile and useful molecule in synthetic organic chemistry due to its unique structure and properties.

Scientific Research Applications

((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine) is widely used in scientific research due to its versatile structure and properties. It is commonly used as a building block in organic syntheses, as it can be used to construct a wide variety of heterocyclic compounds. It has also been used as a ligand in coordination chemistry, as well as a catalyst for organic transformations. In addition, ((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine) has been used in the synthesis of various drugs, such as antimalarials, anti-inflammatory agents, and anti-cancer agents.

Mechanism of Action

The mechanism of action of ((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine) is not yet fully understood. However, it is believed that its unique structure allows it to interact with certain enzymes and receptors in the body, which can lead to a variety of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are important mediators of inflammation and pain, and inhibition of cyclooxygenase can lead to reduced inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine) are still being studied. However, it has been shown to have a variety of effects on the body, including anti-inflammatory, anti-cancer, and analgesic effects. In addition, it has been shown to have antifungal and antibacterial effects, and it has also been studied for its potential to treat neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine) is its versatility and ease of use in laboratory experiments. It is relatively easy to synthesize and purify, and it can be used in a wide variety of organic syntheses. Additionally, it is relatively stable in aqueous solutions, which makes it easy to store and handle in the laboratory. However, one of the main limitations of ((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine) is that it is not very soluble in organic solvents, which can make it difficult to work with in some laboratory experiments.

Future Directions

The potential of ((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine) is still being explored, and there are many potential future directions for research. One potential direction is to study its potential as a drug for treating various diseases, such as cancer and neurodegenerative diseases. Additionally, it could be studied for its potential to treat inflammation and pain, as well as its potential as an antifungal and antibacterial agent. Finally, its potential as a catalyst for organic transformations could be further explored, as it could be used to synthesize a wide variety of compounds.

properties

IUPAC Name

(4-cyclopropyl-1,2,4-triazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-3-6-9-8-4-10(6)5-1-2-5/h4-5H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZAZLVLKYQZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NN=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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